molecular formula C18H13NO5 B2616461 N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 900775-88-4

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2616461
CAS No.: 900775-88-4
M. Wt: 323.304
InChI Key: SHRUUSNYXSBSRN-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Benzodioxine Moiety: The benzodioxine ring can be introduced through a cyclization reaction involving appropriate precursors.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the coumarin-benzodioxine intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.

    Medicine: The compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s photophysical properties make it useful in the development of fluorescent dyes and sensors for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with anticoagulant and antimicrobial properties.

    Warfarin: A synthetic coumarin derivative used as an anticoagulant.

    Esculetin: A coumarin derivative with antioxidant and anti-inflammatory properties.

Uniqueness

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combined coumarin and benzodioxine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-6-2-11-9-13(3-5-14(11)24-17)19-18(21)12-1-4-15-16(10-12)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUUSNYXSBSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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